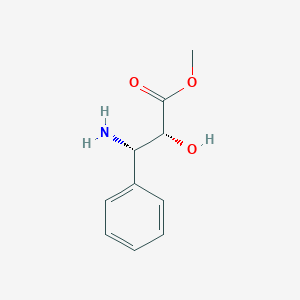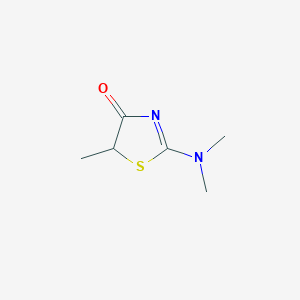![molecular formula C5H4N4O2 B159409 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 135787-31-4](/img/structure/B159409.png)
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, also known as PP2, is a potent and selective inhibitor of Src family kinases (SFKs). SFKs are a family of non-receptor tyrosine kinases that are involved in numerous cellular processes, including cell proliferation, differentiation, and migration. PP2 has been widely used as a tool compound in scientific research to investigate the role of SFKs in various biological processes.
Mecanismo De Acción
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a competitive inhibitor of SFKs, meaning it binds to the ATP-binding site of the kinase domain and prevents ATP from binding. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cellular processes regulated by SFKs.
Biochemical and physiological effects:
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione inhibits cell proliferation, migration, and invasion in various cell types. In vivo studies have shown that 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can inhibit tumor growth and metastasis in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in lab experiments is its specificity for SFKs. 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to have little to no effect on other kinases, making it a useful tool compound for investigating the role of SFKs in various biological processes. However, one limitation of using 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is its relatively low potency compared to other SFK inhibitors. This can make it difficult to achieve complete inhibition of SFKs in some experimental systems.
Direcciones Futuras
There are several future directions for research involving 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. One area of interest is the development of more potent and selective SFK inhibitors. Another area of interest is the investigation of the role of SFKs in various disease states, including cancer and inflammatory diseases. Additionally, the use of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as a tool compound for investigating the role of SFKs in stem cell differentiation and regeneration is an area of growing interest.
Métodos De Síntesis
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be synthesized by a variety of methods, including the reaction of 3-aminopyrazole with ethyl acetoacetate and subsequent cyclization with phosgene. Another method involves the reaction of 3-aminopyrazole with ethyl acetoacetate and subsequent cyclization with carbonyldiimidazole. Both methods result in the formation of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione with high purity and yield.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been extensively used in scientific research to investigate the role of SFKs in various biological processes. SFKs are involved in cell signaling pathways that regulate cell proliferation, differentiation, and migration. 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to inhibit SFKs in vitro and in vivo, leading to the inhibition of these cellular processes.
Propiedades
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 |
Source


|
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
40769-81-1 |
Source


|
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


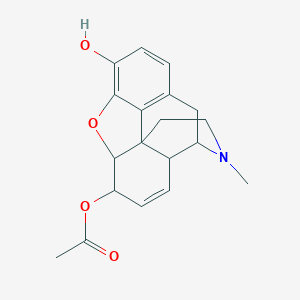
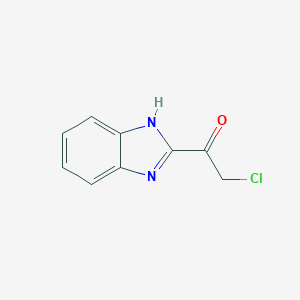
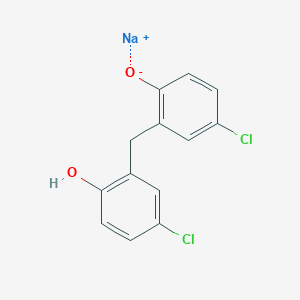



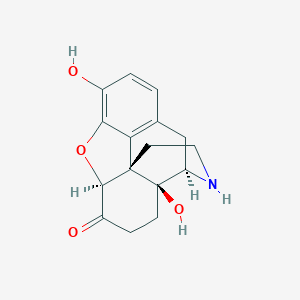
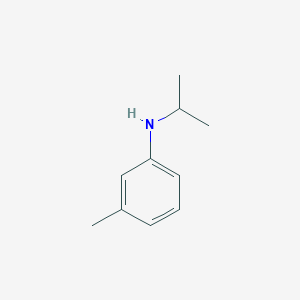

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)

